2,3,4-三溴二苯醚

描述

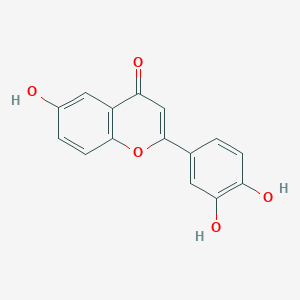

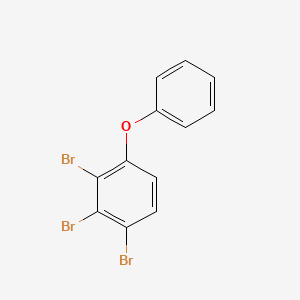

2,3,4-Tribromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with three bromine atoms attached to a diphenyl ether molecule. PBDEs are a group of chemicals that have been widely used as flame retardants in a variety of consumer products. The structure of 2,3,4-Tribromodiphenyl ether is similar to other PBDEs, which consist of two phenyl rings connected by an oxygen atom, with bromine atoms substituted at various positions on the rings.

Synthesis Analysis

The synthesis of brominated diphenyl ethers can be achieved through various methods. One approach for synthesizing ether compounds, as described in the literature, involves the reaction of hydroxy-substituted compounds with diacetoxyiodobenzenes under metal-free conditions to afford functionalized triazoles . Although this method does not directly describe the synthesis of 2,3,4-Tribromodiphenyl ether, it provides insight into the type of reactions that can be used to synthesize brominated aromatic ethers. Another method involves the triphase catalysis of allyl bromide with dibromophenol, which could potentially be adapted for the synthesis of tribromodiphenyl ethers by choosing appropriate starting materials .

Molecular Structure Analysis

Vibrational spectroscopic investigations, such as infrared (IR) and Raman spectroscopy, along with density functional theory (DFT) studies, have been used to analyze the molecular structure of brominated diphenyl ethers. These studies have shown that the dihedral angle between the phenyl rings in diphenyl ether increases with bromine substitution, which can affect the physical and chemical properties of the molecule .

Chemical Reactions Analysis

The chemical behavior of brominated diphenyl ethers includes their metabolism in biological systems and their degradation under environmental conditions. For instance, hydroxylated metabolites of tetrabromodiphenyl ether have been identified in rat feces, indicating that these compounds can undergo metabolic transformations to form hydroxylated derivatives . Additionally, thermal oxidation degradation studies have shown that brominated diphenyl ethers can degrade into various oxidative products, including those with a single benzene ring or completely ring-opened structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Tribromodiphenyl ether are influenced by the presence of bromine atoms and the molecular structure of the compound. The steric effects of the ortho bromine atoms can impact the vibrational frequencies of the molecule, as evidenced by the absence of coupling between C-O stretching and adjacent C-H in-plane deformation . The presence of bromine also affects the reactivity and stability of the compound, as seen in the degradation studies where the activation energy for the degradation of tetrabromodiphenyl ether was relatively low, indicating a susceptibility to oxidative degradation .

科学研究应用

大气和水溶液中的归趋

- OH 引发的氧化机理和动力学:Cao 等人 (2013) 的研究重点是 2,4,4'-三溴二苯醚 (BDE-28),这是一种与 2,3,4-三溴二苯醚类似的多溴二苯醚 (PBDE)。它考察了它在大气和水溶液中的归趋。研究结果表明,与 OH 自由基的相互作用非常可行,特别是在溴化程度较低的苯环上,导致形成羟基化二溴二苯醚 (OH-PBDE) 和多溴二苯并对二恶英 (PBDD)。该研究提供了对这类化合物的环境行为的见解 (Cao 等人,2013).

环境浓度和降解

大气中的三溴苯氧基阻燃剂:Ma 等人 (2012) 的一项研究调查了几种溴化阻燃剂的大气浓度,包括具有三溴苯氧基部分的化合物。这项研究有助于了解这些化合物在大湖区中的分布和环境影响 (Ma 等人,2012).

纳米零价铁的脱溴:Zhuang 等人 (2010) 使用纳米零价铁颗粒 (nZVI) 研究了 2,3,4-三溴二苯醚 (BDE 21) 的脱溴。该研究揭示了有效脱溴为溴化程度较低的化合物和二苯醚,为 PBDE 污染环境的潜在修复方法提供了见解 (Zhuang 等人,2010).

土壤中的生物降解:Nyholm 等人 (2010) 的研究重点是各种溴化阻燃剂的生物降解动力学,包括在好氧和厌氧土壤中的 2,4,4'-三溴二苯醚。该研究提供了有关这些化合物环境降解途径的宝贵信息 (Nyholm 等人,2010).

光降解研究

紫外辐射下的转化:Wang 等人 (2013) 对市售溴化阻燃剂 BDE-47(2,2',4,4'-四溴二苯醚)的研究提供了对 PBDE 在紫外辐射下降解和转化的见解。该研究观察到溴化程度较低的 BDE 类似物的形成,有助于我们了解此类化合物的 photodegradation 光降解途径 (Wang 等人,2013).

表面活性剂溶液中的光降解:Li 等人 (2008) 研究了 2,2',4,4'-四溴二苯醚 (BDE-47) 在紫外辐射下在非离子表面活性剂溶液中的光降解。该研究增强了我们对表面活性剂辅助土壤淋洗后进行光降解作为 PBDE 污染土壤修复技术的潜力的理解 (Li 等人,2008).

在分析化学中的应用

- 环境样品中的痕量:Okumura 和 Nishikawa (1996) 开发了一种方法来测定环境样品中三氯生(2,4,4'-三氯-2'-羟基二苯醚)及其衍生物的痕量。这项研究有助于监测和分析环境基质中的这些化合物 (Okumura 和 Nishikawa,1996).

其他研究

- 三氯生掺入聚合物的抗菌功效:Kalyon 和 Olgun (2001) 研究了三氯生(2、4、4'-三氯-2'-羟基二苯醚)掺入聚合物中的抗菌功效,探索了其在医院环境中的潜在用途。这项研究为生物医学材料和感染控制领域做出了贡献 (Kalyon 和 Olgun,2001).

安全和危害

Safety data sheets suggest that 2,3,4-Tribromodiphenyl ether can cause serious eye damage and is very toxic to aquatic life. It is recommended to avoid release to the environment and to wear eye protection. If in contact with eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention immediately .

作用机制

Target of Action

It’s known that polybrominated diphenyl ethers (pbdes), a group to which this compound belongs, are structurally related to polychlorinated biphenyl (pcbs) and thyroid hormones . This suggests that they may interact with similar biological targets, potentially influencing endocrine function .

Mode of Action

The mode of action of 2,3,4-Tribromodiphenyl ether involves electron capture followed by the release of the bromide anion and a radical . This process, known as reductive debromination, results in the elimination of bromide ions from the molecule . The debromination preference for the bromine substituted positions was theoretically evaluated as meta-Br > ortho-Br > para-Br .

Biochemical Pathways

Studies on similar compounds suggest that they can undergo photodegradation, leading to the formation of various photoproducts . For instance, ether bond cleavage is a dominant pathway for the direct photolysis and photooxidation reactions, leading to 2,4-dibromophenol as the dominant product .

Pharmacokinetics

Given its molecular weight of 406895 Da , it falls within the range typically associated with good bioavailability according to Lipinski’s rule of five.

Result of Action

The primary result of the action of 2,3,4-Tribromodiphenyl ether is the generation of a radical and the release of bromide ions . This process, known as reductive debromination, can lead to the formation of less brominated congeners or diphenyl ether .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4-Tribromodiphenyl ether. For instance, the presence of a solvent makes the electron-induced reductive debromination of the compound significantly more advantageous . The stabilization effect of the solvent on the reaction intermediates would make the electron attachment and dissociation relatively effective in comparison with the results from the gas-phase calculations .

属性

IUPAC Name |

1,2,3-tribromo-4-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-9-6-7-10(12(15)11(9)14)16-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWRVYYPLRPDOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879856 | |

| Record name | BDE-21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tribromodiphenyl ether | |

CAS RN |

337513-67-4 | |

| Record name | 2,3,4-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63303WIZ7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)

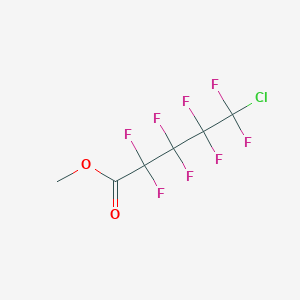

![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride](/img/structure/B3031350.png)

![3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B3031359.png)